(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide
CAS No.:
Cat. No.: VC13434551
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2OS |
|---|---|
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | ULODPBZTSGXBKN-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N |
| SMILES | CC(C(=O)NCC1=CC=C(C=C1)SC)N |
| Canonical SMILES | CC(C(=O)NCC1=CC=C(C=C1)SC)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name, (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide, reflects its stereochemistry and substituents . The chiral center at the C2 position (S-configuration) is critical for its interactions with biological targets, as enantioselectivity often dictates pharmacological activity. Key structural elements include:
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A propionamide backbone ()
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A 4-methylsulfanyl-benzyl group () attached to the amide nitrogen
The methylsulfanyl (SCH) moiety enhances lipophilicity, potentially improving membrane permeability.
Computed Physicochemical Properties
PubChem data provides critical insights into its physicochemical profile :
| Property | Value |
|---|---|
| Molecular Weight | 224.32 g/mol |
| XLogP3 | 1.0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar SA | 80.4 Ų |
| Rotatable Bonds | 4 |
The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility, while the polar surface area indicates potential for hydrogen bonding—a trait relevant to target binding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Reductive Amination: 4-(Methylthio)benzaldehyde undergoes reductive amination with (S)-2-aminopropionamide using sodium cyanoborohydride to form an intermediate.
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N-Benzylation: The intermediate is alkylated with benzyl bromide under basic conditions to introduce the benzyl group .
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Purification: Chromatographic techniques (e.g., silica gel with methanol-chloroform) yield the enantiomerically pure product .
Industrial Considerations
Scale-up strategies emphasize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance reaction control and reduce side products.
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Automated Synthesis: Minimizes human error in stereochemical preservation .
A patent (US8957252B2) details analogous N-benzyl-propanamide syntheses, highlighting the use of mixed anhydride coupling for amide bond formation .
| Application | Mechanism | Evidence |
|---|---|---|
| Anticancer | Proteasome inhibition | In vitro cell line studies |
| Antimicrobial | Disruption of bacterial membranes | Preliminary assays |
| Neuroprotection | Dopaminergic pathway modulation | Receptor binding models |
Applications in Organic Chemistry
Chiral Building Block
The compound serves as a precursor in asymmetric synthesis:
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Peptidomimetics: The amide backbone mimics natural peptides, enabling drug design .
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Sulfide Oxidation: The SCH group can be oxidized to sulfoxides or sulfones for solubility tuning.
Case Study: Lacosamide Analog Synthesis
The patent US8957252B2 describes using similar N-benzyl-propanamides to synthesize lacosamide, an anticonvulsant . This underscores the compound’s utility in developing CNS-active agents.
Recent Advances and Future Directions
Structural Optimization Studies
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Ethyl Derivative: Introducing an ethyl group (C13H20N2OS) increases lipophilicity, enhancing blood-brain barrier penetration.
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Cyclopropyl Analogs: Improve metabolic stability in preclinical models.
Targeted Drug Delivery
Conjugation with nanoparticles (e.g., PEGylated liposomes) is being explored to enhance bioavailability.
Comparative Analysis with Analogous Compounds
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